(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol
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Overview
Description
(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol is a complex organic compound characterized by its multiple benzyloxy groups attached to a phenylmethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by benzylation reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen, to prevent unwanted side reactions. Solvents like 1,2-dimethoxyethane are used, and reagents such as sodium tetrahydroborate and boron trifluoride diethyl etherate are employed to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which (3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzyl alcohol: A simpler compound with similar hydroxyl groups.
Benzyloxybenzyl derivatives: Compounds with similar benzyloxy functional groups.
Uniqueness
(3,5-Bis((3,5-bis(benzyloxy)benzyl)oxy)phenyl)methanol is unique due to its multiple benzyloxy groups and the specific arrangement of these groups around the phenylmethanol core.
Properties
IUPAC Name |
[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H44O7/c50-30-41-21-44(55-35-42-23-46(51-31-37-13-5-1-6-14-37)28-47(24-42)52-32-38-15-7-2-8-16-38)27-45(22-41)56-36-43-25-48(53-33-39-17-9-3-10-18-39)29-49(26-43)54-34-40-19-11-4-12-20-40/h1-29,50H,30-36H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWLPGDZKJDTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)CO)OCC4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H44O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572252 |
Source
|
Record name | (3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129536-40-9 |
Source
|
Record name | (3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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